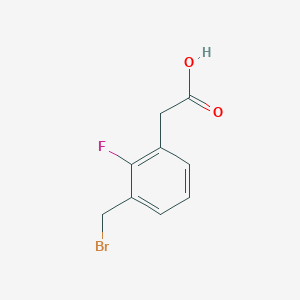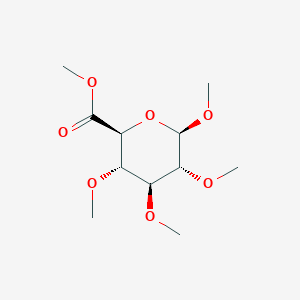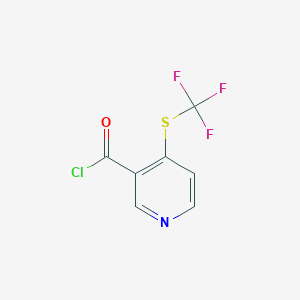
4-((Trifluoromethyl)thio)nicotinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Trifluoromethyl)thio)nicotinoyl chloride is an organic compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a trifluoromethylthio group attached to the nicotinoyl chloride structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)nicotinoyl chloride typically involves the introduction of a trifluoromethylthio group to the nicotinoyl chloride structure. One common method involves the reaction of 4-chloronicotinoyl chloride with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low level, typically around 0-5°C, to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize the formation of by-products.
化学反应分析
Types of Reactions
4-((Trifluoromethyl)thio)nicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nicotinoyl chloride can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the trifluoromethylthio group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted nicotinoyl derivatives.
Oxidation Reactions: The major products are sulfoxides and sulfones.
Reduction Reactions: The major products are amines or alcohols.
科学研究应用
4-((Trifluoromethyl)thio)nicotinoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science: The compound is studied for its potential use in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 4-((Trifluoromethyl)thio)nicotinoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular target being studied.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)nicotinoyl chloride: Similar structure but lacks the thio group.
4-(Trifluoromethylthio)benzoyl chloride: Similar structure but with a benzoyl group instead of a nicotinoyl group.
4-(Trifluoromethylthio)acetanilide: Similar structure but with an acetanilide group.
Uniqueness
4-((Trifluoromethyl)thio)nicotinoyl chloride is unique due to the presence of both the trifluoromethylthio group and the nicotinoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis, pharmaceuticals, and material science.
属性
分子式 |
C7H3ClF3NOS |
|---|---|
分子量 |
241.62 g/mol |
IUPAC 名称 |
4-(trifluoromethylsulfanyl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H3ClF3NOS/c8-6(13)4-3-12-2-1-5(4)14-7(9,10)11/h1-3H |
InChI 键 |
UQHVHMGPULDCAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1SC(F)(F)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


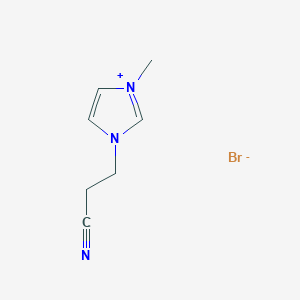
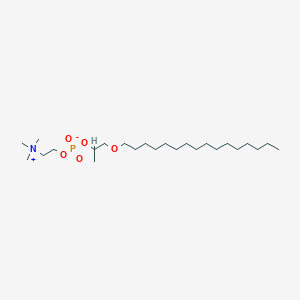
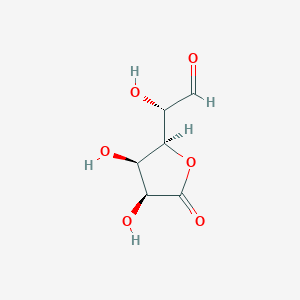
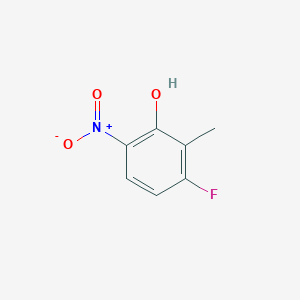
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
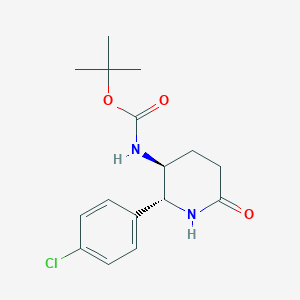
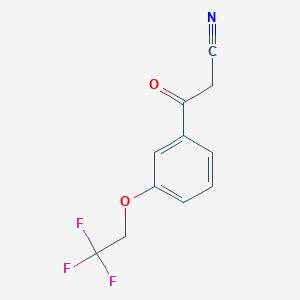
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
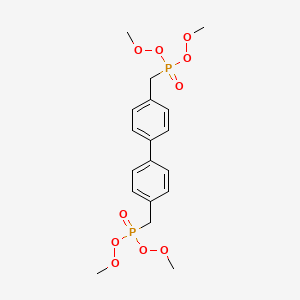
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
